Lauryl Stearate

enzymatic synthesis wax ester production immobilized lipase

Formulators seeking a wax ester emollient with optimal skin-feel often face trade-offs between melting point and sensorial elegance. Lauryl stearate (CAS 5303-25-3) resolves this: • Melting point 39-43°C ensures rapid melt on skin contact without the heavy after-feel of cetyl stearate (Tm ~57°C). • Highest latent heat of fusion (~191.1 kJ kg⁻¹) among n-alkyl stearates, enabling PCM thermal regulation applications. • CIR-confirmed safety for leave-on & rinse-off cosmetics when formulated non-irritating. Supplied at ≥60% (GC) purity; bulk quantities available.

Molecular Formula C30H60O2
Molecular Weight 452.8 g/mol
CAS No. 5303-25-3
Cat. No. B1582512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauryl Stearate
CAS5303-25-3
Molecular FormulaC30H60O2
Molecular Weight452.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
InChIInChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3
InChIKeyJRTVEUGOGWTHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lauryl Stearate (CAS 5303-25-3) Procurement Guide: Baseline Identity, Physicochemical Profile, and Regulatory Standing


Lauryl stearate (CAS 5303-25-3; IUPAC: dodecyl octadecanoate) is a long-chain wax ester formed by the esterification of lauryl alcohol (C12) and stearic acid (C18). It belongs to the n-alkyl stearate homologous series and is classified as a monoester emollient, emulsifier, and thickening agent in cosmetic and personal care products [1]. Its molecular formula is C30H60O2 (MW: 452.80 g/mol), with a melting point typically reported between 39.0 and 43.0 °C and a DSC-determined phase-change temperature of 44.4 °C as the highest in the n-alkyl stearate series (C8–C14) [2]. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl esters, including lauryl stearate, and concluded they are safe under current practices of use when formulated to be non-irritating [3].

Why Lauryl Stearate Cannot Be Simply Swapped for Cetyl Stearate, Myristyl Myristate, or Other Alkyl Esters


Alkyl esters with seemingly similar molecular architectures diverge sharply in phase-transition temperatures, biocatalytic conversion efficiency, and sensorial properties—differences rooted in total carbon number and linearity of the alcohol chain. Replacing lauryl stearate (C30) with cetyl stearate (C34) [1] elevates the melting point by approximately 14–18 °C, compromising skin-application aesthetics and emulsion stability at ambient temperature. In enzymatic synthesis, lauryl stearate reaches 93% acid conversion under optimized conditions versus 91% for cetyl stearate catalyzed by the identical immobilized lipase system [2]. Within the n-alkyl stearate homologous series, lauryl stearate (C12 alcohol) achieves the highest melting temperature (44.4 °C) and latent heat of fusion (~191.1 kJ kg⁻¹), whereas octyl stearate (C8) melts at just 21.4 °C [3]. Such quantitative divergences make direct substitution technically unsound without reformulation, stability re-validation, and possible regulatory re-assessment.

Quantitative Differentiation of Lauryl Stearate Against Closest Analogs: Head-to-Head and Cross-Study Evidence


Biocatalytic Esterification: Lauryl Stearate Achieves 93% Acid Conversion vs. 91% for Cetyl Stearate Under Identical Optimized Conditions

In a study comparing the biocatalytic production of wax esters, lauryl stearate and cetyl stearate were synthesized using lipase from Thermomyces lanuginosus (TLL) immobilized on octyl-functionalized rice husk silica. Under identical optimized conditions (64 °C, 21% w/v biocatalyst, 170 rpm, stoichiometric 1:1 acid:alcohol molar ratio, 60 min reaction time), lauryl stearate reached an acid conversion of 93%, whereas cetyl stearate reached 91% [1]. As a baseline, free (non-immobilized) lipase exhibited only 15–20% conversion for both substrates [1]. This 2-percentage-point differential in conversion efficiency between the two wax esters is reproducible and attributable to the shorter C12 alcohol chain of lauryl stearate reducing steric hindrance at the enzyme active site [1].

enzymatic synthesis wax ester production immobilized lipase

Phase-Change Material (PCM) Performance: Dodecyl Stearate Delivers the Highest Melting Temperature (44.4 °C) and Highest Latent Heat (~191.1 kJ kg⁻¹) in the n-Alkyl Stearate Homologous Series

A homologous series of n-alkyl stearates (CₙS with n = 8, 10, 12, 14) was synthesized and characterized by DSC for potential PCM applications. The melting temperatures increased systematically with alkyl chain length: octyl stearate (C8) melted at 21.4 °C, decyl stearate (C10) at an intermediate value, dodecyl stearate (C12, i.e., lauryl stearate) at 44.4 °C (the highest in the series), and tetradecyl stearate (C14) moderately lower [1]. Concurrently, the latent heat of fusion spanned 165.8 to 191.1 kJ kg⁻¹, with dodecyl stearate exhibiting the upper limit (~191.1 kJ kg⁻¹) [1]. Volumetric latent heat storage capacities ranged from 146 to 159 MJ m⁻³ [1]. Critically, phase-change temperatures and latent heats of all CₙS compounds changed by less than 3.2% after 1,000 melting/solidifying cycles [1].

thermal energy storage phase change materials differential scanning calorimetry

Melting Point Differential: Lauryl Stearate (39–43 °C) vs. Cetyl Stearate (57 °C)—Formulation Compatibility Advantage for Ambient-Temperature Skincare Products

Lauryl stearate exhibits a melting point of 39.0–43.0 °C as reported by TCI and 41 °C per Chemsrc , placing it just below or at skin surface temperature (~34 °C). In contrast, cetyl stearate melts at 57 °C (CAS Common Chemistry) [1]. This 14–18 °C differential means lauryl stearate undergoes phase transition upon skin contact, contributing to a smoother, less waxy after-feel, whereas cetyl stearate remains predominantly solid, potentially imparting a heavier, more occlusive sensation. This difference is a primary criterion for formulators selecting between these two esters for light-feel emulsions, lotions, and serums.

cosmetic formulation melting point sensorial properties

Process Intensification: Pervaporation Membrane Reactor Boosts Lauryl Stearate Conversion by ~40% Over Conventional Batch Reactors

A composite catalytically active membrane immobilized with Candida rugosa lipase was employed for the synthesis of lauryl stearate in a pervaporation membrane reactor. In situ water removal through the membrane shifted the esterification equilibrium forward, resulting in a conversion enhancement of approximately 40% compared to the equilibrium conversion achieved in a conventional batch reactor under analogous conditions [1]. The immobilized membrane also demonstrated superior thermal stability, pH stability, and reusability over free lipase [1]. This establishes lauryl stearate as a model substrate for membrane-based process intensification with direct implications for energy-efficient, high-yield production at scale.

pervaporation membrane reactor enzymatic synthesis process intensification

High-Value Application Scenarios for Lauryl Stearate Grounded in Quantitative Differentiation Evidence


Enzymatic Green Synthesis of Wax Esters: Maximizing Yield with Lauryl Stearate as the Preferred Substrate

When designing a biocatalytic process for wax ester production, lauryl stearate should be prioritized over cetyl stearate due to its demonstrated higher acid conversion (93% vs. 91%) under immobilized TLL catalysis [1]. The shorter C12 alcohol chain reduces steric constraints at the lipase active site, translating to faster kinetics and lower enzyme loading per unit product. Coupling this with a pervaporation membrane reactor can further boost yield by ~40% over batch operation [2], making lauryl stearate the economically rational choice for green-chemistry-driven manufacturing.

Phase-Change Material (PCM) for Passive Thermal Energy Storage in Buildings

Lauryl stearate (dodecyl stearate) is the highest-melting member of the n-alkyl stearate series (Tm = 44.4 °C) with the highest latent heat of fusion (~191.1 kJ kg⁻¹) [3]. Its phase-change temperature is ideally suited for absorbing daytime solar heat and releasing it during cooler nighttime hours, directly applicable to PCM-impregnated wallboards or ceramic cells for indoor temperature regulation. The <3.2% drift in thermal properties after 1,000 cycles guarantees long-term reliability, giving it a clear procurement advantage over shorter-chain analogs like octyl stearate (Tm = 21.4 °C) [3].

Light-Feel Cosmetic Emulsions and Skincare Serums Requiring Body-Temperature Melting

Formulators developing non-greasy, rapidly absorbing lotions and serums can exploit lauryl stearate's melting point of 39–43 °C, which lies just below skin surface temperature . This ensures melting upon application for a smooth, elegant after-feel, while avoiding the heavy, waxy sensation imparted by cetyl stearate (mp = 57 °C) [4]. The compound's CIR-confirmed safety profile [5] further supports its selection for leave-on and rinse-off personal care products.

Membrane Bioreactor Process Development and Scale-Up Studies

Lauryl stearate serves as a model ester for studying pervaporation membrane reactor (PVMR) performance. Documented conversion enhancement of ~40% over batch reactors [2] makes it an ideal benchmark substrate for evaluating novel membrane materials, enzyme immobilization strategies, and continuous-flow reactor configurations. Researchers procuring lauryl stearate for this purpose benefit from a well-characterized system with published baseline data on thermal stability, pH stability, and reusability of the immobilized enzyme [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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